molecular formula C10H16N2O2S B11713646 3-{[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid

3-{[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid

Cat. No.: B11713646
M. Wt: 228.31 g/mol
InChI Key: IGYZBMAGEHBLQA-UHFFFAOYSA-N
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Description

Chemical Structure: The compound, with the IUPAC name 3-{[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid, features a pyrazole core substituted with an ethyl group at position 1 and a methyl group at position 2. A sulfanyl (thioether) linker connects the pyrazole ring to a propanoic acid chain. Its molecular formula is C₁₀H₁₆N₂O₂S (MW: 244.3 g/mol), and its CAS registry number is 1170425-67-8 .

Properties

Molecular Formula

C10H16N2O2S

Molecular Weight

228.31 g/mol

IUPAC Name

3-[(2-ethyl-5-methylpyrazol-3-yl)methylsulfanyl]propanoic acid

InChI

InChI=1S/C10H16N2O2S/c1-3-12-9(6-8(2)11-12)7-15-5-4-10(13)14/h6H,3-5,7H2,1-2H3,(H,13,14)

InChI Key

IGYZBMAGEHBLQA-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C)CSCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.

    Alkylation: The pyrazole ring is then alkylated using ethyl iodide and methyl iodide in the presence of a base such as potassium carbonate.

    Thioether Formation: The alkylated pyrazole is reacted with 3-chloropropanoic acid in the presence of a base to form the thioether linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ethyl and methyl groups on the pyrazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated, nitrated pyrazole derivatives.

Scientific Research Applications

3-{[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, analgesic, or anticancer properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-{[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl group can participate in redox reactions, while the pyrazole ring can engage in hydrogen bonding and π-π interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Key Features :

  • Sulfanyl linker : Enhances lipophilicity and may influence intermolecular interactions (e.g., hydrogen bonding or metal coordination).
  • Propanoic acid group: Provides acidity (pKa ~4–5), enabling salt formation or interaction with biological targets (e.g., enzymes, receptors).
Table 1: Structural and Functional Comparison
Compound Name / ID Core Structure Substituents/Modifications Key Properties/Applications Reference
3-{[(1-Ethyl-3-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid (Target Compound) Pyrazole Ethyl (N1), methyl (C3), sulfanyl-propanoic acid linker Potential pharmaceutical intermediate
3-(Methylthio)propanoic acid methyl/ethyl ester Thioether Methyl/ethyl ester, methylthio group Flavor compounds in pineapple (Tainong No. 4)
3-Phenylpropanoic acid derivatives (e.g., chlorinated analogs) Phenylpropanoic acid Chlorine substituents on phenyl ring Antimicrobial activity (E. coli, S. aureus)
3-[3-(4-Methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid Triazole 4-Methylphenyl, sulfanyl-propanoic acid linker Drug impurity reference standard
5-Amino-3-hydroxy-1H-pyrazole derivatives Pyrazole Amino, hydroxy groups; thiophene/cyanoacetate modifications Synthetic intermediates for heterocyclic systems
Structural Analogues

Thioether-Linked Propanoic Acid Esters: 3-(Methylthio)propanoic acid methyl/ethyl esters are flavor compounds in pineapples, with concentrations up to 622.49 µg·kg⁻¹ in Tainong No. 4 pineapples . Unlike the target compound, these lack a pyrazole ring and exhibit volatility due to their ester groups. Biological Relevance: While the target compound’s carboxylic acid group enhances solubility and ionic interactions, the ester derivatives in pineapples contribute to aroma via volatile sulfur-containing moieties.

Heterocyclic Derivatives: Triazole analogs (e.g., 3-[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid) replace pyrazole with a triazole ring. Pyrazole derivatives with amino/hydroxy groups (e.g., 5-amino-3-hydroxy-1H-pyrazole) are precursors for bioactive molecules but lack the sulfanyl-propanoic acid chain critical for the target compound’s structural uniqueness .

Physicochemical Properties
  • Lipophilicity: The target compound’s pyrazole and sulfanyl groups increase logP compared to simpler phenylpropanoic acids (e.g., logP ~1.5 vs. ~2.5 for the target compound), affecting membrane permeability.
  • Acidity: The propanoic acid group (pKa ~4.5) enables ionization at physiological pH, unlike neutral esters (e.g., pineapple flavor compounds).

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